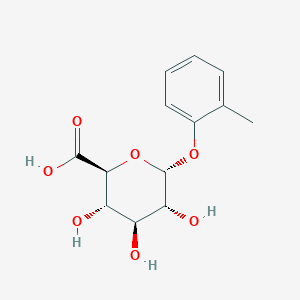

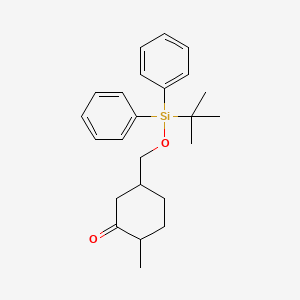

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

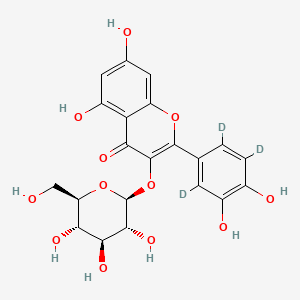

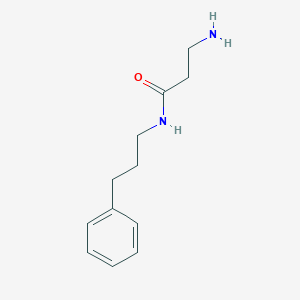

o-Cresol beta-D-Glucuronide: is a glucuronide conjugate of o-cresol, a type of phenolic compound. This compound is formed through the process of glucuronidation, where o-cresol is conjugated with glucuronic acid. It is commonly used as a reference standard in research to identify and quantify the presence of o-cresol metabolites in biological samples, aiding in the understanding of xenobiotic metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol beta-D-Glucuronide can be achieved through enzymatic methods. One approach involves using liver microsomes containing UDP-glucuronosyltransferases (UGTs) from Aroclor 1254-induced rats. The reaction conditions typically involve the incubation of o-cresol with UDP-glucuronic acid in the presence of UGTs, resulting in the formation of o-Cresol beta-D-Glucuronide.

Industrial Production Methods: While specific industrial production methods for o-Cresol beta-D-Glucuronide are not widely documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant UGTs and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: o-Cresol beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release o-cresol and glucuronic acid. This reaction is catalyzed by beta-glucuronidase enzymes.

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzymes are commonly used to catalyze the hydrolysis of o-Cresol beta-D-Glucuronide. The reaction conditions typically involve an aqueous buffer solution at a physiological pH and temperature.

Oxidation and Reduction: While o-Cresol beta-D-Glucuronide itself is not commonly subjected to oxidation or reduction reactions, its parent compound, o-cresol, can undergo such reactions. For example, o-cresol can be oxidized to form o-quinone or reduced to form o-cresol derivatives.

Major Products Formed:

Hydrolysis: The major products formed from the hydrolysis of o-Cresol beta-D-Glucuronide are o-cresol and glucuronic acid.

Aplicaciones Científicas De Investigación

Chemistry: o-Cresol beta-D-Glucuronide is used as a reference standard in analytical chemistry to identify and quantify o-cresol metabolites in biological samples. This is particularly important in studies related to xenobiotic metabolism and environmental analysis .

Biology: In biological research, o-Cresol beta-D-Glucuronide is used to study the metabolic pathways of phenolic compounds and their conjugation with glucuronic acid. It helps in understanding the detoxification processes in the liver and other tissues.

Medicine: o-Cresol beta-D-Glucuronide is used in pharmacokinetic studies to investigate the metabolism and excretion of drugs that undergo glucuronidation. It serves as a biomarker for exposure to o-cresol and related compounds.

Industry: In the industrial sector, o-Cresol beta-D-Glucuronide is used in the development and validation of analytical methods for environmental monitoring and quality control of products containing phenolic compounds.

Mecanismo De Acción

The mechanism of action of o-Cresol beta-D-Glucuronide involves its formation through the conjugation of o-cresol with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and other tissues. The resulting glucuronide conjugate is more water-soluble than the parent compound, facilitating its excretion from the body.

Molecular Targets and Pathways:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation of o-cresol with glucuronic acid.

Beta-glucuronidase: This enzyme catalyzes the hydrolysis of o-Cresol beta-D-Glucuronide, releasing o-cresol and glucuronic acid.

Comparación Con Compuestos Similares

p-Cresol beta-D-Glucuronide: Similar to o-Cresol beta-D-Glucuronide, this compound is a glucuronide conjugate of p-cresol and is used in similar research applications.

m-Cresol beta-D-Glucuronide: This is another isomeric form of cresol glucuronide, with the methyl group positioned differently on the benzene ring.

Uniqueness: o-Cresol beta-D-Glucuronide is unique in its specific structure and the position of the methyl group on the benzene ring. This structural difference can influence its metabolic pathways, reactivity, and applications in research and industry.

Propiedades

Fórmula molecular |

C13H16O7 |

|---|---|

Peso molecular |

284.26 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13-/m0/s1 |

Clave InChI |

UPSZSICMSBXXRN-JPYZYGQNSA-N |

SMILES isomérico |

CC1=CC=CC=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canónico |

CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)